2-Chloro-6-hydroxy-4-methoxybenzaldehyde
Overview
Description
2-Chloro-6-hydroxy-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H7ClO3. It is used in the synthesis of Schiff base ligand and LPA1R antagonists . It is also used in the inhibition of LPA-induced proliferation and contraction of normal human lung fibroblasts .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a methoxy group . The empirical formula is C8H7ClO2 and the molecular weight is 170.59 .Chemical Reactions Analysis
N -Thioamide thiosemicarbazone derivatives of 2-chloro-4-hydroxy-benzaldehyde have been prepared . The pK values for acid dissociation of 2-chloro-4-hydroxybenzaldehyde have been evaluated .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a density of 1.2±0.1 g/cm3, a boiling point of 271.2±20.0 °C at 760 mmHg, and a flash point of 121.9±20.8 °C .Scientific Research Applications
Applications in Schiff Base Formation and Metal Complexation
One notable application of derivatives similar to 2-Chloro-6-hydroxy-4-methoxybenzaldehyde is in the formation of Schiff bases, which are known for their diverse applications in coordination chemistry. Schiff bases act as ligands to form complexes with metals, which can exhibit antibacterial properties. For instance, zinc complexes of Schiff bases derived from benzothiazole have been studied for their antibacterial activity against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003). These complexes were characterized by their physical, spectral, and analytical data, suggesting an octahedral geometry. This research underscores the potential of such compounds in developing new antibacterial agents.
Role in Antimicrobial and Antiaflatoxigenic Activities
Compounds structurally related to this compound, particularly those derived from 2-Hydroxy-4-methoxybenzaldehyde, have demonstrated antimicrobial and antiaflatoxigenic properties. A study on Schiff bases of 2-Hydroxy-4-methoxybenzaldehyde and cinnamaldehyde has shown significant antiaflatoxigenic activity, which could be beneficial in controlling the growth of Aspergillus flavus and subsequently reducing aflatoxin B1 production (Harohally, Cherita, Bhatt, & Anu Appaiah, 2017). These findings highlight the potential application of such compounds in food safety and preservation.
Catalysis and Oxidation Reactions
Derivatives of this compound have been explored as catalysts in various chemical reactions. For example, the encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand, derived from 2-hydroxy-3-methoxybenzaldehyde, in zeolite Y has shown to be an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017). This research suggests that such complexes can enhance catalytic activity, stability, and recyclability, making them valuable for industrial applications.
Safety and Hazards
2-Chloro-6-hydroxy-4-methoxybenzaldehyde is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde is tyrosinase , an enzyme that plays a crucial role in the production of melanin .
Mode of Action
This compound interacts with tyrosinase, inhibiting its activity
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanin synthesis pathway . This can lead to a decrease in melanin production, which may have implications in conditions such as hyperpigmentation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of melanin synthesis due to the inhibition of tyrosinase . This could potentially lighten skin color or treat hyperpigmentation disorders.
Properties
IUPAC Name |
2-chloro-6-hydroxy-4-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXMDMGOYNUVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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